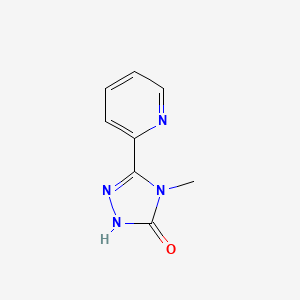
4-(2,2-Difluoroethenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Difluoroethenoxy)aniline is an organic compound characterized by the presence of a difluoroethenoxy group attached to an aniline moiety
Preparation Methods
The synthesis of 4-(2,2-Difluoroethenoxy)aniline typically involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate then reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using water and hydrazine as reducing agents, catalyzed by ferric oxide and activated carbon . This method is advantageous due to its high yield, low cost, and suitability for industrial production.
Chemical Reactions Analysis
4-(2,2-Difluoroethenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amino group is a common reaction, as mentioned in the preparation method.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions: Typical reagents include sodium hydroxide, monochlorodifluoromethane, water, hydrazine, and catalysts like ferric oxide and activated carbon.
Major Products: The major products formed from these reactions include 4-(difluoromethoxy)nitrobenzene and 4-(difluoromethoxy)aniline.
Scientific Research Applications
4-(2,2-Difluoroethenoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethenoxy)aniline involves its interaction with specific molecular targets and pathways. The difluoroethenoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential interactions with biological macromolecules .
Comparison with Similar Compounds
4-(2,2-Difluoroethenoxy)aniline can be compared with similar compounds such as 2-(difluoromethoxy)aniline and 4-(difluoromethoxy)aniline. These compounds share similar structural features but differ in the position and nature of the substituents:
2-(Difluoromethoxy)aniline: This compound has the difluoromethoxy group attached to the second position of the aniline ring.
4-(Difluoromethoxy)aniline: This compound has the difluoromethoxy group attached to the fourth position of the aniline ring.
Uniqueness: This compound is unique due to the presence of the difluoroethenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs
Properties
IUPAC Name |
4-(2,2-difluoroethenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c9-8(10)5-12-7-3-1-6(11)2-4-7/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOOGSKIWNYURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC=C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,6-difluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2562112.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine](/img/structure/B2562118.png)
![1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2562121.png)
![(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine](/img/structure/B2562122.png)


![N-(2-(1H-indol-3-yl)ethyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2562126.png)
![ethyl 1-{2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate](/img/structure/B2562127.png)



![5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE](/img/structure/B2562134.png)

